4-bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiophene-2-carboxamide

描述

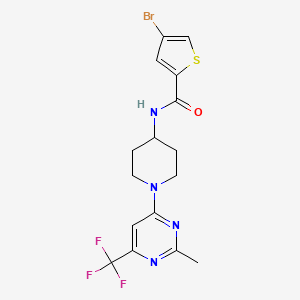

This compound features a thiophene-2-carboxamide core substituted with a bromine atom at the 4-position. The piperidin-4-yl group is further modified with a 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl moiety at the 1-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine may influence electronic properties and binding affinity .

属性

IUPAC Name |

4-bromo-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrF3N4OS/c1-9-21-13(16(18,19)20)7-14(22-9)24-4-2-11(3-5-24)23-15(25)12-6-10(17)8-26-12/h6-8,11H,2-5H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBFAVGADXJXDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC(=CS3)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrF3N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-bromo-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiophene-2-carboxamide is a novel synthetic derivative that incorporates a trifluoromethyl-pyrimidine moiety, which has been recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of pyrimidine, particularly those containing trifluoromethyl groups, exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Inhibition Rate (%) | Reference |

|---|---|---|---|

| 5-bromo-2-fluoro-N-(2-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phomopsis sp. | 100% | |

| Trimethoprim | Staphylococcus aureus | 85% |

The compound exhibited higher antifungal activity compared to established antifungal agents, suggesting its potential as a lead compound in the development of new antifungal therapies.

Anti-Tubercular Activity

A study focused on the synthesis of novel substituted benzamide derivatives demonstrated that certain compounds with similar structures showed promising anti-tubercular activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. Though specific data for our compound is limited, the structural similarity suggests potential efficacy against tuberculosis .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group in the pyrimidine ring is crucial for enhancing biological activity. Studies have shown that modifications in the piperidine and thiophene moieties can significantly affect the potency and selectivity of these compounds against specific biological targets.

Table 2: Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Addition of trifluoromethyl | Increases lipophilicity and potency |

| Substitution on piperidine | Alters binding affinity to targets |

| Variation in thiophene structure | Modulates pharmacokinetic properties |

Case Study 1: Synthesis and Evaluation

A recent synthesis of related pyrimidine derivatives highlighted their broad-spectrum antimicrobial activity. The synthesized compounds were tested in vitro against various bacterial strains, showing significant inhibition rates, which supports the hypothesis that similar modifications could enhance the efficacy of our target compound .

Case Study 2: Docking Studies

Molecular docking studies conducted on related compounds indicated favorable interactions with target enzymes involved in bacterial cell wall synthesis. This suggests that this compound may also interact similarly, warranting further investigation into its mechanism of action .

相似化合物的比较

Structural Analogs in Opioid Receptor Modulation

Compound : N-Phenyl-N-[1-(2-Phenylethyl)Piperidin-4-yl]Thiophene-2-Carboxamide (Thiophene Fentanyl)

- Key Differences :

- The target compound replaces the phenylethyl group on the piperidine ring with a pyrimidine substituent , likely altering receptor selectivity.

- Thiophene fentanyl’s N-phenyl group is absent in the target compound, replaced by a brominated thiophene.

- Functional Implications: Thiophene fentanyl is a potent opioid receptor agonist, whereas the target compound’s pyrimidine and trifluoromethyl groups suggest non-opioid applications (e.g., kinase inhibition) .

JAK Inhibitors with Pyrimidine-Piperidine Scaffolds

Compound: {1-{1-[3-Fluoro-2-(Trifluoromethyl)Isonicotinoyl]Piperidin-4-yl}-3-[4-(7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)-1H-Pyrazol-1-yl]Azetidin-3-yl}Acetonitrile

- Key Differences: The target compound lacks the pyrrolopyrimidine and isonicotinoyl groups critical for JAK1/2 inhibition. Both compounds share a piperidine-pyrimidine backbone, but the target’s bromothiophene carboxamide introduces distinct steric and electronic properties.

- Synthesis Comparison :

Regulatory and Pharmacological Considerations

Research Findings and Implications

- Synthetic Challenges : The bromothiophene and trifluoromethylpyrimidine groups in the target compound may require specialized reagents (e.g., palladium-catalyzed cross-coupling for bromine introduction) compared to morpholine or sulfonamide derivatives in .

- Activity Prediction : Unlike thiophene fentanyl, the target compound’s pyrimidine ring could engage in hydrogen bonding with kinase ATP pockets, similar to JAK inhibitors .

- Metabolic Stability : The trifluoromethyl group in both the target compound and JAK inhibitors likely reduces oxidative metabolism, enhancing half-life .

Notes

Evidence Limitations : Direct pharmacological data for the target compound are absent in the provided sources; comparisons rely on structural inference.

Regulatory Context : The structural similarity to thiophene fentanyl warrants caution in drug development to avoid unintended opioid receptor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。